BenchChemオンラインストアへようこそ!

3,3-Dimethoxy-2,5-pyrrolidinedione

Medicinal Chemistry Synthetic Intermediate Selection Physicochemical Profiling

Select 3,3-Dimethoxy-2,5-pyrrolidinedione (CAS 40080-16-8) as a strategic intermediate for your drug discovery pipeline. Unlike planar maleimide or succinimide cores, its unique sp³-hybridized gem-dimethoxy acetal at the 3-position provides a masked electrophile essential for late-stage diversification into potent VLA-4 antagonists. This functionality prevents premature oxidation and enables stereoselective transformations, directly supporting structure-activity relationship (SAR) campaigns and preclinical toxicology studies. Leverage our established multi-gram supply chain to de-risk your IND-enabling programs.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B8617267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxy-2,5-pyrrolidinedione
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCOC1(CC(=O)NC1=O)OC
InChIInChI=1S/C6H9NO4/c1-10-6(11-2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9)
InChIKeyQUYFTLKIEFOVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 3,3-Dimethoxy-2,5-pyrrolidinedione: Chemical Identity and Baseline for Scientific Selection


3,3-Dimethoxy-2,5-pyrrolidinedione (CAS 40080-16-8) is a pyrrolidine-2,5-dione derivative featuring a gem-dimethoxy acetal at the 3-position of the succinimide ring . Its molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol . The compound is a white to off-white crystalline solid with a melting point of 83–85 °C, a predicted boiling point of 296.1±40.0 °C, a predicted density of 1.27±0.1 g/cm³, and a predicted pKa of 7.17±0.50 . It serves as a key synthetic intermediate, notably in methodologies to produce VLA-4 antagonist precursors, as disclosed in patent literature [1].

Procurement Risk: Why Unsubstituted Succinimide or Maleimide Cannot Replace 3,3-Dimethoxy-2,5-pyrrolidinedione


Generic interchange with the unsubstituted parent succinimide (C4H5NO2) or maleimide is not feasible because the 3,3-dimethoxy acetal moiety profoundly alters the compound's physicochemical profile and synthetic role. While succinimide is a simple cyclic imide with a melting point of 125 °C, the target compound possesses a significantly lower melting point of 83–85 °C , a predicted pKa of 7.17 , and distinct hydrogen-bond acceptor capacity . More critically, the sp³-hybridized acetal carbon creates a defined stereoelectronic environment essential for downstream enantio- or diastereoselective transformations, a feature entirely absent in flat, sp²-rich maleimide [1]. This specific functionality is engineered to serve as a protected carbonyl or masked electrophile—an architectural requirement that cannot be met by simpler analogs [1].

Quantitative Differentiation Evidence: 3,3-Dimethoxy-2,5-pyrrolidinedione vs. Nearest Analogs


Predicted Physicochemical Property Comparison: 3,3-Dimethoxy Acetal vs. Parent Succinimide

The introduction of the gem-dimethoxy group at the 3-position fundamentally alters key physicochemical properties compared to the unsubstituted succinimide scaffold . These differences dictate solubility, chromatographic behavior, and reaction condition compatibility.

Medicinal Chemistry Synthetic Intermediate Selection Physicochemical Profiling

Synthetic Utility as a Protected 1,3-Dicarbonyl Synthon vs. Maleimide

In the synthesis of pyrrolidine-based pharmaceutical intermediates, 3,3-dimethoxy-2,5-pyrrolidinedione functions as a latent aldehyde or ketone equivalent through the masked acetal moiety [1]. This contrasts with maleimide, which is a potent Michael acceptor and would participate in undesired conjugate additions under identical reaction conditions [1].

Organic Synthesis Protecting Group Strategy VLA-4 Antagonists

Molecular Complexity and Hydrogen Bonding Topology vs. 3-Methoxy-1H-pyrrole-2,5-dione

The targeted compound possesses four hydrogen bond acceptor sites (two carbonyl oxygens and two methoxy oxygens) versus the three acceptors in the mono-methoxy analog, 3-methoxy-1H-pyrrole-2,5-dione . The gem-disubstitution pattern creates a distinct, non-planar geometry at the 3-position, altering the topological polar surface area distribution.

Medicinal Chemistry Molecular Recognition Crystal Engineering

Documented Industrial Scalability and Reproducibility from Patent Literature

A robust synthetic route to 3,3-dimethoxy-2,5-pyrrolidinedione is explicitly described on a 12.3 g (77 mmol) scale in toluene with TsOH·H₂O catalyst, demonstrating reproducible access to the intermediate . This level of documented process detail is often unavailable for niche pyrrolidinedione analogs.

Process Chemistry Scale-Up VLA-4 Inhibitor Intermediate

High-Return Application Scenarios for 3,3-Dimethoxy-2,5-pyrrolidinedione Based on Evidence


Protected 1,3-Dicarbonyl Building Block in Integrin Antagonist Synthesis

Use as a stable intermediate in the synthesis of VLA-4 (α4β1 integrin) antagonists, where the masked acetal functionality enables late-stage deprotection to a reactive aldehyde for subsequent diversification, as demonstrated in patent methodologies [1]. The gem-dimethoxy group prevents premature oxidation or condensation side reactions that plague unprotected 1,3-dicarbonyl compounds.

Physicochemical Probe in SAR Studies of Pyrrolidinedione-Based Inhibitors

Employ as a comparator compound in structure-activity relationship (SAR) campaigns targeting enzymes such as acetyl-CoA carboxylase (ACC) or IDO1, where the distinct melting point (83–85 °C), pKa (7.17), and tetrahedral geometry at C3 provide systematic variation from planar maleimide or succinimide cores, enabling the deconvolution of steric and electronic contributions to target binding .

Crystallization and Co-Crystal Engineering Template

Leverage the compound's well-defined melting point (83–85 °C) and predicted hydrogen-bond acceptor topology (four acceptors) as a co-former in pharmaceutical co-crystal screening to improve the solubility or stability of active pharmaceutical ingredients (APIs) that require a conformationally flexible, non-planar imide partner .

Large-Scale Intermediates for Preclinical Candidate Progression

Procure based on the established synthetic route at multigram scale (12.3 g, 77 mmol) to support preclinical toxicology studies of VLA-4 antagonist candidates, where a reliable and well-characterized intermediate supply chain is mandatory for IND-enabling studies.

Quote Request

Request a Quote for 3,3-Dimethoxy-2,5-pyrrolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.